![molecular formula C22H20N4O4S B2549814 7-(4-ethoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1242969-91-0](/img/structure/B2549814.png)
7-(4-ethoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-ethoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research into compounds with a [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one core structure often involves the synthesis and characterization of novel derivatives. Studies such as those by Reddy et al. (2013) focus on synthesizing novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles and evaluating their antibacterial activity, demonstrating the compound's potential as a scaffold for developing antimicrobial agents (Reddy, Devi, Kumar, Sunitha, & Nagaraj, 2013). Similar research efforts explore the synthesis pathways and chemical transformations leading to the production of these complex molecules, emphasizing the importance of heterocyclic compounds in medicinal chemistry and drug design.
Biological and Pharmacological Activities
The structural motif of [1,2,4]triazolo[4,3-a]pyrazin derivatives has been investigated for various biological and pharmacological activities. Compounds similar to the one have been studied for their antibacterial and antifungal properties, as seen in the work by Bektaş et al. (2007), where novel triazole derivatives were synthesized and screened for their antimicrobial activities, highlighting the potential of these compounds in addressing antibiotic resistance (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Additionally, the exploration of antitumor and anticoronavirus activities, as demonstrated by Jilloju et al. (2021), underscores the diverse therapeutic applications of these heterocycles, including their role in cancer therapy and viral infections (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).
Potential Therapeutic Uses
The compound's structural framework is conducive to modification, allowing for the design of molecules with targeted biological activities. For instance, studies on derivatives targeting adenosine human receptors for the development of antagonists suggest their potential utility in neurodegenerative diseases and cancer. Falsini et al. (2017) highlighted the use of a 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold for developing adenosine receptor antagonists, indicating the potential of such compounds in therapeutic applications (Falsini, Squarcialupi, Catarzi, Varano, Betti, Dal Ben, Marucci, Buccioni, Volpini, De Vita, Cavalli, & Colotta, 2017).
Properties
IUPAC Name |
7-(4-ethoxyphenyl)-3-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-3-30-17-9-7-16(8-10-17)25-11-12-26-20(21(25)28)23-24-22(26)31-14-19(27)15-5-4-6-18(13-15)29-2/h4-13H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHIZGMUYIJRBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CC(=CC=C4)OC)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
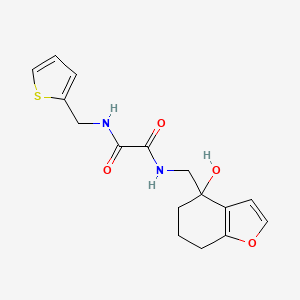
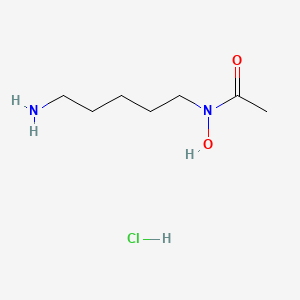
![(2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2549734.png)
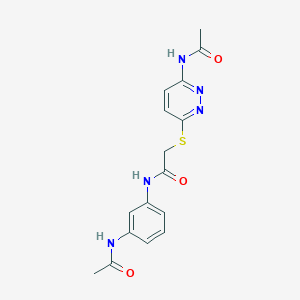
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2549736.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-[4,4-dimethyl-2-(2-methylphenyl)imino-1,3-thiazolidine-3-carbonyl]prop-2-enenitrile](/img/structure/B2549737.png)
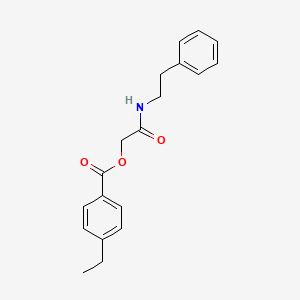


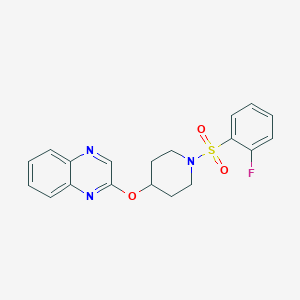
![1-(3-methoxybenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea](/img/structure/B2549745.png)
![N-(3,5-difluorophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2549747.png)
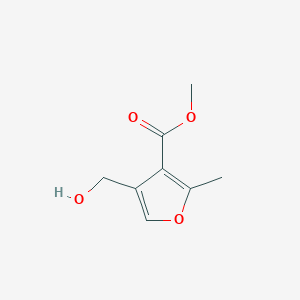
![Methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate](/img/structure/B2549752.png)
